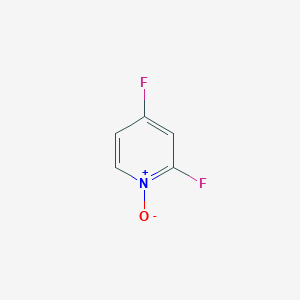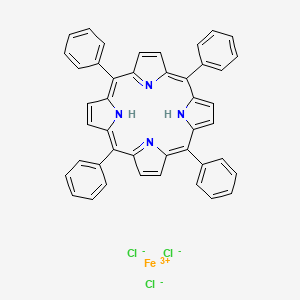![molecular formula C15H13NOS2 B11824863 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a chemical compound with the molecular formula C15H13NOS2. It is an intermediate in the synthesis of Metopimazine Sulfoxide, a metabolite of Metopimazine in dogs and rabbits . This compound is part of the phenothiazine family, which is known for its diverse biological activities, including antipsychotic and antiemetic properties.
Méthodes De Préparation
The synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone involves several steps:
Starting Material: The process begins with 2-Methylthiophenothiazine.
Protection: The compound is protected by sequential reaction with sodium amide and acetic anhydride.
Formation of Ethanone: This reaction yields this compound.
Analyse Des Réactions Chimiques
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions:
Substitution: The phenothiazine ring allows for electrophilic and nucleophilic substitution reactions, making it versatile in synthetic chemistry.
Common reagents used in these reactions include peracids for oxidation and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, such as Metopimazine Sulfoxide.
Biology and Medicine: The compound’s derivatives are studied for their potential antipsychotic and antiemetic properties.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in the synthesis of Metopimazine. Metopimazine acts as a dopamine D2 and D3 receptor antagonist, which underlies its antiemetic and gastroprokinetic effects . The compound itself may interact with similar molecular targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone can be compared with other phenothiazine derivatives:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H13NOS2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-(2-methylsulfanylphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H13NOS2/c1-10(17)16-12-5-3-4-6-14(12)19-15-8-7-11(18-2)9-13(15)16/h3-9H,1-2H3 |
Clé InChI |
CHKDUTONIPBXHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



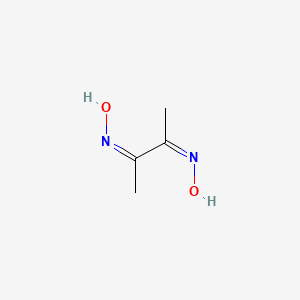
![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
![4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile](/img/structure/B11824816.png)
![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)
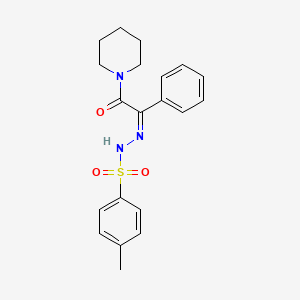
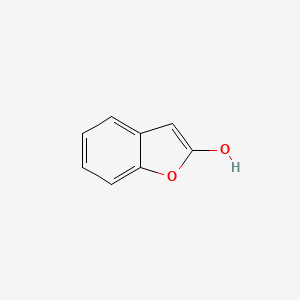

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

